N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidin-4-yl core linked via a sulfanyl group to an acetamide moiety. The acetamide is substituted with an oxolan-2-ylmethyl group, which introduces a tetrahydrofuran-derived side chain. This structural motif is common in kinase inhibitors and other biologically active molecules, where the pyrazolo[3,4-d]pyrimidine scaffold serves as a purine mimic for ATP-binding site interactions .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-16(19-9-14-7-4-8-25-14)11-26-18-15-10-22-23(17(15)20-12-21-18)13-5-2-1-3-6-13/h1-3,5-6,10,12,14H,4,7-9,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHPQPJPZJZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the oxolan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.
Introduction of the sulfanylacetamide moiety: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in the acetamide substituent and the linker group between the pyrazolo[3,4-d]pyrimidine core and the acetamide. Key examples include:
*Calculated based on molecular formula.
Key Observations:
Substituent Impact on Hydrophilicity :
Biological Activity
N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) cells. For instance, a study revealed that certain derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against these cell lines, indicating potent antiproliferative effects .
2. Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as EGFR and VEGFR2. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .
Case Studies
Case Study 1: In Vitro Analysis
A series of in vitro experiments were conducted to assess the cytotoxic effects of the compound on MCF-7 cells. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 5 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis rates compared to untreated controls.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity of the compound to its target proteins. The results demonstrated favorable binding interactions with the ATP-binding site of EGFR and VEGFR2, supporting its role as a dual inhibitor in cancer therapy .
Data Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.3 | EGFR Inhibition |
| HCT116 | 7.6 | VEGFR2 Inhibition |
| HePG-2 | 24 | Induction of Apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
